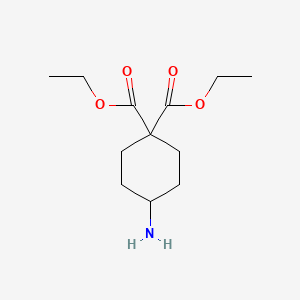

Diethyl 4-aminocyclohexane-1,1-dicarboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

diethyl 4-aminocyclohexane-1,1-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-3-16-10(14)12(11(15)17-4-2)7-5-9(13)6-8-12/h9H,3-8,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHILVVQQOQVFGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC(CC1)N)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401240370 | |

| Record name | 1,1-Diethyl 4-amino-1,1-cyclohexanedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401240370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57899-68-0 | |

| Record name | 1,1-Diethyl 4-amino-1,1-cyclohexanedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57899-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Diethyl 4-amino-1,1-cyclohexanedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401240370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Diethyl 4 Aminocyclohexane 1,1 Dicarboxylate and Its Analogues

De Novo Synthesis Strategies

The construction of the Diethyl 4-aminocyclohexane-1,1-dicarboxylate framework from acyclic or simpler cyclic precursors involves sophisticated multi-step sequences. These de novo strategies are critical for creating the core carbocyclic structure with the desired functional group arrangement.

Routes from Precursor Cyclohexanone (B45756) Derivatives

A foundational approach to synthesizing substituted cyclohexanes involves the chemical modification of pre-existing cyclohexanone rings. organic-chemistry.org For Diethyl 4-aminocyclohexane-1,1-dicarboxylate, a logical precursor is a cyclohexanone derivative where the ketone functionality is positioned at the C-4 position relative to the geminal diester group. The synthesis then becomes a matter of converting the ketone into the target primary amine.

A key starting material for this route is Diethyl 4-oxocyclohexane-1,1-dicarboxylate. The transformation of the ketone group into an amino group can be achieved through several standard organic chemistry methods, most notably reductive amination. This process typically involves the reaction of the ketone with ammonia (B1221849) or an ammonia source to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding amine.

The reaction proceeds by the nucleophilic attack of ammonia on the carbonyl carbon, followed by dehydration to form the imine. A reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), is then used to reduce the imine C=N bond to furnish the primary amine.

Table 1: Generalized Reductive Amination of a Cyclohexanone Precursor

| Step | Reactant | Reagent(s) | Intermediate/Product |

|---|---|---|---|

| 1 | Diethyl 4-oxocyclohexane-1,1-dicarboxylate | Ammonia (NH3) | Diethyl 4-iminocyclohexane-1,1-dicarboxylate |

This method is advantageous due to its efficiency and the relatively mild conditions under which it can be performed. The choice of starting cyclohexanone derivatives is crucial and various synthetic routes exist for their preparation. researchgate.netutripoli.edu.ly

Cyclization and Functionalization Approaches

Building the cyclohexane (B81311) ring from acyclic precursors offers an alternative and powerful strategy. These methods often involve forming two carbon-carbon bonds in a sequential or concerted manner to close the ring.

A prominent strategy for forming cyclic compounds is the Michael reaction, or conjugate addition, which involves the nucleophilic addition to an α,β-unsaturated carbonyl compound. wikipedia.orglibretexts.org This reaction is a cornerstone of carbon-carbon bond formation. In a hypothetical route to the target molecule, the cyclohexane ring could be constructed by the reaction of a nucleophile, such as a malonic ester derivative, with an appropriate electrophilic partner that contains a latent amino group.

The general mechanism involves the attack of a nucleophile at the β-position of the unsaturated ester, creating an enolate intermediate which is subsequently protonated. wikipedia.orglibretexts.org For ring formation, a tandem reaction sequence is often employed where an initial Michael addition is followed by an intramolecular cyclization.

For instance, a synthetic equivalent could involve the reaction of diethyl malonate as the nucleophile with a linear four-carbon chain containing an electrophilic site at one end and an α,β-unsaturated system at the other, along with a protected or precursor amino group. The initial conjugate addition would be followed by an intramolecular nucleophilic substitution to close the ring.

Table 2: Conceptual Cyclization via Nucleophilic Addition

| Reaction Type | Nucleophile | Electrophile (Michael Acceptor) | Key Transformation |

|---|---|---|---|

| Michael Addition | Diethyl Malonate | An α,β-unsaturated ester with a leaving group and a masked amine | Formation of a C-C bond at the β-position of the acceptor |

This approach allows for significant modularity, as the structure of both the nucleophile and the Michael acceptor can be varied to produce a range of substituted cyclohexane analogues. organic-chemistry.org

Functional Group Interconversion and Modification

Once the basic carbocyclic skeleton is in place, the introduction or modification of functional groups is the final critical phase of the synthesis.

Introduction of the Amino Moiety

If the cyclohexane ring is synthesized without the amino group, a subsequent functional group interconversion is necessary. Several classical and modern reactions are available for this purpose.

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. slideshare.netwikipedia.org This reaction provides a powerful method for introducing an amino group from a carboxylic acid derivative. The reaction proceeds by treating the amide with bromine and a strong base, such as sodium hydroxide (B78521). thermofisher.com

To apply this method to the synthesis of Diethyl 4-aminocyclohexane-1,1-dicarboxylate, the necessary precursor would be Diethyl 4-carbamoylcyclohexane-1,1-dicarboxylate . This amide can be prepared from the corresponding carboxylic acid, Diethyl 4-carboxycyclohexane-1,1-dicarboxylate.

The mechanism of the Hofmann rearrangement is a multi-step process:

Deprotonation of the amide by the base.

Reaction of the resulting anion with bromine to form an N-bromoamide.

A second deprotonation forms a bromoamide anion.

This anion rearranges, with the alkyl group migrating from the carbonyl carbon to the nitrogen, displacing the bromide ion to form an isocyanate intermediate. masterorganicchemistry.comchemistrysteps.com

Finally, the isocyanate is hydrolyzed by the aqueous base to yield the primary amine and carbon dioxide. wikipedia.orgchemistrysteps.com

The utility of this reaction is demonstrated in the synthesis of gabapentin, a pharmaceutical that features an aminomethyl group on a cyclohexane ring, where a key step is a Hofmann rearrangement on a 1,1-cyclohexane diacetic acid mono-amide. wikipedia.org

Table 3: Hofmann Rearrangement for Amino Group Introduction

| Starting Material | Reagents | Key Intermediate | Final Product |

|---|

This method is particularly valuable as it cleanly converts an amide to an amine, providing a direct route to installing the required amino functionality at the C-4 position.

Reductive Amination Techniques

Reductive amination is a widely employed and versatile method for the synthesis of amines from carbonyl compounds. google.com This reaction involves the condensation of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. google.com For the synthesis of diethyl 4-aminocyclohexane-1,1-dicarboxylate, the precursor is diethyl 4-oxocyclohexane-1,1-dicarboxylate.

A particularly effective and mild reducing agent for this transformation is sodium triacetoxyborohydride [NaBH(OAc)₃]. scispace.com This reagent is known for its selectivity and tolerance of a wide range of functional groups. The reaction is typically carried out in a suitable solvent such as 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF). scispace.com The use of an acid catalyst, like acetic acid, can be beneficial, particularly for the amination of less reactive ketones. scispace.com The reaction with ammonia or an ammonia source, such as ammonium (B1175870) acetate (B1210297), leads to the formation of the primary amine. The diastereoselectivity of the reduction of the imine intermediate can be influenced by the steric bulk of the reducing agent and the substituents on the cyclohexane ring. scispace.com Reductive amination of substituted cyclohexanones often proceeds with high diastereoselectivity, favoring the formation of the thermodynamically more stable equatorial amine. scispace.com

| Precursor | Amine Source | Reducing Agent | Solvent | Catalyst | Typical Yield |

| Diethyl 4-oxocyclohexane-1,1-dicarboxylate | Ammonium Acetate | NaBH(OAc)₃ | 1,2-Dichloroethane | Acetic Acid | High |

| Substituted Cyclohexanones | Primary/Secondary Amines | NaBH(OAc)₃ | Tetrahydrofuran | Acetic Acid | 85-95% |

Esterification and Transesterification Protocols

The diethyl ester functionality of the target molecule is commonly introduced via esterification of the corresponding 4-aminocyclohexane-1,1-dicarboxylic acid. The Fischer-Speier esterification is a classic and straightforward method for this purpose. organic-chemistry.orgchemguide.co.uk This reaction involves heating the dicarboxylic acid in an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). organic-chemistry.orgmasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the diethyl ester, a large excess of ethanol is typically used, which also serves as the solvent. masterorganicchemistry.com The removal of water as it is formed, for instance by azeotropic distillation using a Dean-Stark apparatus, can also shift the equilibrium to favor the product. organic-chemistry.org

The mechanism of Fischer esterification involves the protonation of the carboxylic acid carbonyl group by the acid catalyst, which enhances its electrophilicity. chemistrysteps.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. chemistrysteps.com Subsequent proton transfer and elimination of water yield the ester and regenerate the acid catalyst. masterorganicchemistry.com

| Carboxylic Acid | Alcohol | Catalyst | Conditions | Key Feature |

| 4-Aminocyclohexane-1,1-dicarboxylic Acid | Ethanol (excess) | H₂SO₄ or TsOH | Reflux | Equilibrium driven by excess alcohol |

| General Carboxylic Acids | Primary Alcohols | Acid Catalyst | Heating | Reversible reaction |

Transesterification is an alternative method where an existing ester is converted into a different ester by reaction with an alcohol in the presence of an acid or base catalyst. While less common for the direct synthesis of the target molecule from the dicarboxylic acid, it can be employed to change the ester groups if a different dialkyl ester of 4-aminocyclohexane-1,1-dicarboxylic acid is available.

Stereoselective Synthesis and Chiral Resolution

The 4-amino-substituted cyclohexane ring of the target molecule contains a stereocenter, leading to the existence of enantiomers. The control of stereochemistry is crucial for the synthesis of enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.

Diastereoselective Synthetic Routes

Diastereoselective synthesis aims to create a specific stereoisomer by influencing the stereochemical outcome of a reaction. One common strategy involves the use of a chiral auxiliary. wikipedia.orgsigmaaldrich.com A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate to direct the stereoselectivity of a subsequent reaction. wikipedia.org After the desired stereochemistry is established, the auxiliary is removed. For the synthesis of enantiomerically enriched 4-aminocyclohexane derivatives, a chiral auxiliary could be attached to the nitrogen atom or one of the carboxyl groups. For instance, a chiral amine could be used in a reductive amination reaction with diethyl 4-oxocyclohexane-1,1-dicarboxylate to form a diastereomeric intermediate. Subsequent reduction and removal of the chiral auxiliary would yield the enantiomerically enriched target amine.

| Strategy | Description | Key Principle |

| Chiral Auxiliary | A temporary chiral group directs the stereochemical outcome of a reaction. | Formation of diastereomeric intermediates that favor one stereochemical pathway. |

| Diastereoselective Reduction | Reduction of a prochiral imine intermediate with a chiral reducing agent. | The chiral reagent delivers a hydride from a specific face of the imine. |

Enzymatic Transformations for Enantiopure Products

Enzymatic methods offer a highly selective and environmentally benign approach to obtaining enantiopure compounds. researchgate.net Lipases are a class of enzymes that are particularly effective in the kinetic resolution of racemic mixtures of chiral amines and esters. nih.govnih.gov Kinetic resolution is a process where one enantiomer of a racemate reacts faster than the other in the presence of a chiral catalyst, in this case, an enzyme. cerritos.edu

For the resolution of racemic diethyl 4-aminocyclohexane-1,1-dicarboxylate, a lipase (B570770) such as Candida antarctica lipase B (CALB) can be employed to selectively acylate one of the enantiomers of the amino group. researchgate.netresearchgate.netnih.gov The reaction is typically carried out in an organic solvent with an acyl donor, such as ethyl acetate or isopropyl acetate. cerritos.edu This results in a mixture of the acylated amine (one enantiomer) and the unreacted amine (the other enantiomer), which can then be separated by conventional methods like chromatography. Alternatively, the enzyme can be used to selectively hydrolyze one enantiomer of a racemic N-acylated derivative.

| Enzyme | Substrate | Reaction Type | Acyl Donor/Solvent | Outcome |

| Candida antarctica Lipase B (CALB) | Racemic diethyl 4-aminocyclohexane-1,1-dicarboxylate | Kinetic Resolution (Acylation) | Isopropyl acetate / Organic Solvent | Separation of one enantiomer as the N-acetyl derivative |

| Pseudomonas cepacia Lipase | Racemic γ-hydroxy amides | Kinetic Resolution (Transesterification) | - | High enantioselectivity |

Diastereomeric Salt Formation and Separation Techniques

A classical and widely used method for resolving racemic mixtures of amines or carboxylic acids is through the formation of diastereomeric salts. wikipedia.orglibretexts.org This technique relies on the principle that diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.org

To resolve racemic diethyl 4-aminocyclohexane-1,1-dicarboxylate, which is a basic compound due to the amino group, a chiral acid can be used as a resolving agent. pbworks.com Commonly used chiral acids include (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid. libretexts.org When the racemic amine is treated with an enantiomerically pure chiral acid, a mixture of two diastereomeric salts is formed. Due to their different solubilities in a given solvent, one diastereomer will preferentially crystallize out of the solution. pbworks.com After separation of the crystals by filtration, the pure enantiomer of the amine can be recovered by treatment with a base to neutralize the acid.

Conversely, if the starting material is racemic 4-aminocyclohexane-1,1-dicarboxylic acid, a chiral base such as brucine, strychnine, or (R)-1-phenylethanamine can be used to form diastereomeric salts with the carboxylic acid groups, allowing for separation. libretexts.org

| Racemic Compound Type | Chiral Resolving Agent Type | Common Examples of Resolving Agents | Separation Method |

| Amine | Chiral Acid | (+)-Tartaric acid, (-)-Mandelic acid | Fractional Crystallization |

| Carboxylic Acid | Chiral Base | Brucine, (R)-1-Phenylethanamine | Fractional Crystallization |

Catalytic Approaches in Diethyl 4-aminocyclohexane-1,1-dicarboxylate Synthesis

Catalytic methods offer efficient and atom-economical routes for the synthesis of amines. Transition metal catalysts, in particular, have been extensively studied for reductive amination reactions. google.com Ruthenium-based catalysts have shown high efficacy in the reductive amination of ketones with ammonia and hydrogen gas to produce primary amines. scispace.comdntb.gov.ua For the synthesis of diethyl 4-aminocyclohexane-1,1-dicarboxylate, a catalyst such as RuCl₂(PPh₃)₃ could be employed for the direct reductive amination of diethyl 4-oxocyclohexane-1,1-dicarboxylate with ammonia and H₂. dntb.gov.uascribd.com This approach is attractive for industrial applications due to the use of readily available and inexpensive reagents.

Nickel-based catalysts have also been developed for C-N bond-forming reactions, including the synthesis of N-heterocycles from amino alcohols and ketones. rsc.org While not a direct synthesis of the target molecule, these studies highlight the potential of non-precious metal catalysts in amination chemistry. Furthermore, one-pot reductive amination of carboxylic acids has been achieved using a TiF₄ catalyst with borane-ammonia as the reductant, which could be a potential route starting from the corresponding dicarboxylic acid. rsc.orgnih.gov

| Catalyst System | Substrates | Reaction Type | Key Advantages |

| RuCl₂(PPh₃)₃ / H₂ | Ketone + Ammonia | Direct Reductive Amination | High selectivity, use of H₂ as a clean reductant |

| Ruthenium-diarylphosphino-diamine complexes | Ketones + Ammonium salts | Asymmetric Reductive Amination | High enantioselectivity for chiral amines |

| Nickel complexes | Amino alcohols + Ketones | Dehydrogenative Cyclization | Use of non-precious metal catalyst |

| TiF₄ / BH₃-NH₃ | Carboxylic Acid + Amine | One-pot Reductive Amination | Bypasses the need to pre-form the amide |

Metal-Catalyzed Reactions

Transition metal catalysis offers powerful and versatile tools for the synthesis of aminocyclohexane derivatives. Key strategies include the reductive amination of corresponding ketones and the hydrogenation of nitro precursors. These methods are often characterized by high efficiency and the ability to proceed under various reaction conditions.

One of the most prominent metal-catalyzed routes to 4-aminocyclohexane derivatives is the reductive amination of a corresponding 4-oxocyclohexane precursor. This reaction typically involves the in situ formation of an imine or enamine from the ketone and an amine source (such as ammonia), followed by metal-catalyzed hydrogenation. A variety of transition metals, including rhodium, nickel, and palladium, have been shown to be effective catalysts for this transformation. For instance, bimetallic Rh-Ni catalysts supported on silica (B1680970) have demonstrated high conversion rates and selectivity in the reductive amination of cyclohexanone. nih.gov The addition of a second metal, like nickel, can enhance the dispersion and surface properties of the catalyst, leading to improved activity. nih.gov While direct examples for the synthesis of Diethyl 4-aminocyclohexane-1,1-dicarboxylate via this method are not extensively documented, the high efficiency of these catalysts on cyclohexanone suggests their potential applicability to more functionalized substrates like Diethyl 4-oxocyclohexane-1,1-dicarboxylate.

Another significant metal-catalyzed approach is the hydrogenation of a nitro group to an amine. This method is widely used in organic synthesis due to the ready availability of nitro compounds and the clean nature of the reduction. Catalysts for this transformation commonly involve palladium, platinum, or nickel on a solid support like carbon. The selective hydrogenation of a nitro group in the presence of other functional groups, such as esters, is a key advantage of this method. For example, palladium nanoparticle catalysts have been utilized for the selective hydrogenation of nitroarenes to primary amines. beilstein-journals.org The application of such catalytic systems to a precursor like Diethyl 4-nitrocyclohexane-1,1-dicarboxylate would provide a direct route to the target amine.

The following table summarizes representative metal-catalyzed reactions for the synthesis of aminocyclohexane analogues.

| Catalyst | Substrate | Amine Source | Product | Yield (%) | Conditions |

| Rh/SiO₂ | Cyclohexanone | NH₃/H₂ | Cyclohexylamine (B46788) | 83.4 | 100°C, 4 bar NH₃, 2 bar H₂ |

| 2 wt.% NiRh/SiO₂ | Cyclohexanone | NH₃/H₂ | Cyclohexylamine | 99.8 | 100°C, 4 bar NH₃, 2 bar H₂ |

| Pd nanoparticles | N-4-nitrophenyl nicotinamide | H₂ | N-4-aminophenyl nicotinamide | Quantitative | Varied pressure and temperature |

Organocatalysis and Biocatalysis

In recent years, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysis, offering high stereoselectivity and environmentally benign reaction conditions. These methodologies are particularly attractive for the synthesis of chiral amines and their derivatives.

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. For the synthesis of functionalized cyclohexanes, organocatalytic domino or cascade reactions have proven to be a powerful strategy, allowing for the construction of complex molecular frameworks from simple precursors in a single operational step. nih.gov For instance, highly stereoselective one-pot procedures involving an enantioselective Michael addition promoted by a chiral amino-squaramide catalyst can provide access to fully substituted cyclohexanes with multiple contiguous stereogenic centers. nih.gov While a direct organocatalytic synthesis of Diethyl 4-aminocyclohexane-1,1-dicarboxylate has not been explicitly detailed, the principles of organocatalytic Michael additions and subsequent cyclizations could be adapted to precursors leading to this scaffold.

Biocatalysis , the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity under mild conditions. nih.gov For the synthesis of aminocyclohexane derivatives, transaminases (ATAs) are particularly relevant enzymes. ATAs can catalyze the transfer of an amino group from a donor molecule to a ketone acceptor, often with high stereoselectivity. dntb.gov.uaresearchgate.net This approach can be applied to the asymmetric synthesis of chiral amines from prochiral ketones. A one-pot, two-enzyme system combining a keto reductase (KRED) and an amine transaminase has been developed for the stereoselective synthesis of both cis- and trans-4-aminocyclohexanol (B47343) from 1,4-cyclohexanedione. d-nb.inforesearchgate.net This modular enzymatic cascade demonstrates the potential of biocatalysis to control stereochemistry in the synthesis of substituted cyclohexylamines. The application of a suitable transaminase to Diethyl 4-oxocyclohexane-1,1-dicarboxylate could provide a direct and highly selective route to the corresponding amine.

The table below highlights key findings in organocatalytic and biocatalytic approaches to substituted cyclohexylamine synthesis.

| Catalyst Type | Catalyst/Enzyme | Substrate | Product | Key Finding |

| Organocatalysis | Amino-squaramide | β-ketoester and β-nitrostyrene | Functionalized cyclohexane | High stereoselectivity (>30:1 dr, 96-99% ee) in a one-pot reaction. nih.gov |

| Biocatalysis | Keto Reductase (KRED) & Amine Transaminase (ATA) | 1,4-Cyclohexanedione | cis- or trans-4-Aminocyclohexanol | Modular one-pot synthesis with good to excellent diastereomeric ratios. d-nb.info |

| Biocatalysis | Transaminase | cis/trans-4-substituted cyclohexylamines | trans-4-substituted cyclohexylamines | Diastereomer selective deamination to produce highly diastereopure trans-amines. dntb.gov.uaresearchgate.net |

Mechanistic Investigations of Diethyl 4 Aminocyclohexane 1,1 Dicarboxylate Reactivity

Reactions of the Amino Group

The primary amino group in Diethyl 4-aminocyclohexane-1,1-dicarboxylate is a key site for nucleophilic reactions, allowing for a variety of chemical transformations.

Amidation and Peptide Coupling Reactions

The formation of an amide bond, a fundamental reaction in peptide synthesis, involves the coupling of the amino group of a molecule like Diethyl 4-aminocyclohexane-1,1-dicarboxylate with a carboxylic acid. masterorganicchemistry.com This process requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. bachem.com

Commonly, carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) are used as coupling reagents. peptide.comyoutube.com The mechanism involves the activation of the carboxylic acid by the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. The amino group of Diethyl 4-aminocyclohexane-1,1-dicarboxylate then attacks this intermediate, leading to the formation of the amide bond and a urea (B33335) byproduct. peptide.comyoutube.com

To enhance reaction rates and minimize side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (HOSu) are often employed. bachem.compeptide.com These additives react with the O-acylisourea to form active esters, which are less prone to racemization and readily react with the amine. peptide.com Other classes of coupling reagents include onium salts (e.g., HATU, HBTU, PyBOP), which also promote efficient amide bond formation. peptide.comuni-kiel.de

Table 1: Common Peptide Coupling Reagents and Additives

| Reagent/Additive | Full Name | Function |

|---|---|---|

| DCC | Dicyclohexylcarbodiimide | Carbodiimide coupling reagent |

| DIC | Diisopropylcarbodiimide | Carbodiimide coupling reagent, soluble urea byproduct |

| EDC | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | Water-soluble carbodiimide coupling reagent |

| HOBt | 1-Hydroxybenzotriazole | Additive to suppress racemization and improve efficiency |

| HOSu | N-Hydroxysuccinimide | Additive for forming stable active esters |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) | Onium salt coupling reagent |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Onium salt coupling reagent |

This table represents common reagents used for amidation and peptide coupling; specific application with Diethyl 4-aminocyclohexane-1,1-dicarboxylate has not been documented in the search results.

Formation of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are prevalent in pharmaceuticals, agrochemicals, and materials science. openmedicinalchemistryjournal.comrsc.org The amino group of Diethyl 4-aminocyclohexane-1,1-dicarboxylate can serve as a key nitrogen source in the synthesis of such ring systems. researchgate.netnumberanalytics.com The specific heterocyclic structure formed depends on the reaction partner and conditions. For instance, reaction with 1,3-dicarbonyl compounds could potentially lead to the formation of dihydropyrimidines, while reaction with other bifunctional electrophiles could yield various other heterocyclic structures. However, specific examples of Diethyl 4-aminocyclohexane-1,1-dicarboxylate being used to form nitrogen-containing heterocycles were not found.

Derivatization to Macrocyclic Systems

Macrocycles are large ring structures that are significant in supramolecular and biomedical chemistry. The bifunctional nature of Diethyl 4-aminocyclohexane-1,1-dicarboxylate (possessing both an amino group and two ester groups) makes it a potential building block for macrocyclization reactions. One strategy to form macrocycles is through high-dilution reactions to favor intramolecular cyclization over intermolecular polymerization. xmu.edu.cn For example, the amino group could be acylated with a long-chain molecule containing a terminal carboxylic acid, followed by an intramolecular reaction to close the ring. Alternatively, an intermolecular reaction between the amino group and a dicarboxylic acid, followed by reaction of the ester groups, could form a "2+2" or larger macrocycle. xmu.edu.cn No specific literature detailing the derivatization of Diethyl 4-aminocyclohexane-1,1-dicarboxylate into macrocyclic systems was identified.

Transformations of the Ester Functionalities

The two diethyl ester groups on the cyclohexane (B81311) ring offer further opportunities for chemical modification, primarily through hydrolysis and decarboxylation.

Hydrolysis Mechanisms and Kinetics

Ester hydrolysis is the cleavage of an ester bond to form a carboxylic acid and an alcohol, typically in the presence of water. The reaction can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis: The mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water. This is a reversible process.

Base-catalyzed hydrolysis (saponification): This is an irreversible reaction involving the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt.

The kinetics of ester hydrolysis are influenced by factors such as temperature, pH, and the steric and electronic properties of the ester. For Diethyl 4-aminocyclohexane-1,1-dicarboxylate, the presence of two ester groups at the same carbon atom (a gem-diester) may influence the hydrolysis rate. However, specific kinetic data or mechanistic studies for the hydrolysis of this particular compound are not available in the provided search results.

Decarboxylation Pathways and Stereochemical Outcomes

Decarboxylation is the removal of a carboxyl group, typically with the release of carbon dioxide. The malonic ester functionality (a gem-diester) in Diethyl 4-aminocyclohexane-1,1-dicarboxylate suggests that after hydrolysis to the corresponding dicarboxylic acid, decarboxylation could be induced, usually by heating.

The mechanism of decarboxylation of a malonic acid derivative typically proceeds through a cyclic transition state (a β-keto acid-like mechanism if one ester is hydrolyzed and the other remains) to yield a mono-carboxylic acid. In the case of the dicarboxylic acid derived from Diethyl 4-aminocyclohexane-1,1-dicarboxylate, heating would likely lead to the loss of one carboxyl group to form 4-aminocyclohexanecarboxylic acid. nih.gov

The stereochemical outcome of this process would depend on the reaction conditions and the initial stereochemistry of the 4-amino group. The formation of either cis or trans-4-aminocyclohexanecarboxylic acid is possible. google.comgoogle.com However, specific studies on the decarboxylation of the diacid derived from Diethyl 4-aminocyclohexane-1,1-dicarboxylate and the resulting stereochemical preferences were not found.

Cyclohexane Ring Transformations

The cyclohexane scaffold of Diethyl 4-aminocyclohexane-1,1-dicarboxylate is central to its reactivity. The nature and stereochemistry of its substituents dictate the course of ring transformations.

The conformational equilibrium of the cyclohexane ring is significantly influenced by its substituents to minimize steric strain. In monosubstituted cyclohexanes, substituents generally prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions. fiveable.melibretexts.org For Diethyl 4-aminocyclohexane-1,1-dicarboxylate, both the 4-amino group and the 1,1-dicarboxylate moiety impact the ring's preferred conformation.

The reactivity of the molecule is directly linked to this conformational preference. For instance, reactions involving the amino group or the adjacent hydrogens will be influenced by whether the amino group is in the more stable equatorial or the less stable axial position. The energy difference between these two conformations dictates the equilibrium distribution and, consequently, the accessibility of different reactive pathways.

Illustrative Data Table: A-Values for Cyclohexane Substituents

| Substituent | A-Value (kJ/mol) |

| -NH₂ | 5.0 - 6.7 |

| -COOCH₂CH₃ | 4.6 - 5.0 |

| -CH₃ | 7.3 |

| -C(CH₃)₃ | > 20 |

Data compiled from various sources on conformational analysis.

Rearrangement reactions in substituted cyclohexanes often involve the migration of a group to an adjacent atom, leading to a structural isomer. thermofisher.com While specific rearrangement reactions for Diethyl 4-aminocyclohexane-1,1-dicarboxylate are not detailed in the literature, the behavior of analogous aminocyclohexanol systems provides insight into potential transformations.

For example, the pinacol (B44631) rearrangement of epimeric aminocyclohexanols demonstrates how the stereochemistry of the amino group can direct the reaction outcome. Treatment of cis-2-aminocyclohexanol with nitrous acid leads to a mixture of cyclohexanone (B45756) and cyclopentylmethanal, indicating both ring expansion and contraction pathways are possible. lookchem.com In contrast, the trans epimer almost exclusively yields the ring-contracted product, cyclopentylmethanal. lookchem.com This stereochemical control is attributed to the anti-periplanar alignment of the migrating bond with the departing diazonio group.

By analogy, if Diethyl 4-aminocyclohexane-1,1-dicarboxylate were subjected to conditions that generate a carbocation or a similar reactive intermediate at a position adjacent to the amino group, stereospecific rearrangements could be anticipated. The conformation of the cyclohexane ring and the relative stereochemistry of the substituents would be crucial in determining the reaction products.

Theoretical and Computational Chemistry Studies

Computational chemistry offers powerful tools to investigate the structure, energetics, and reactivity of molecules like Diethyl 4-aminocyclohexane-1,1-dicarboxylate, especially when experimental data is scarce.

Quantum mechanical methods, such as Density Functional Theory (DFT), can be employed to model reaction mechanisms and determine the energetics of transition states and intermediates. For Diethyl 4-aminocyclohexane-1,1-dicarboxylate, these calculations could elucidate the pathways of potential reactions, such as nucleophilic substitutions at the ester groups or reactions involving the amino functionality.

For instance, a computational study could model the reaction of the amino group with an electrophile. By calculating the energies of the starting materials, transition states, and products for different stereochemical approaches, the most favorable reaction pathway can be identified. Such studies can also predict the influence of solvent on the reaction mechanism and outcome.

Illustrative Data Table: Hypothetical Reaction Pathway Analysis

This hypothetical table illustrates how quantum mechanical calculations could be used to compare two possible reaction pathways (e.g., Sₙ1 vs. Sₙ2) for a substitution reaction on a model aminocyclohexane derivative.

| Parameter | Pathway A (e.g., Sₙ2) | Pathway B (e.g., Sₙ1) |

| Activation Energy (kJ/mol) | 85 | 120 |

| Reaction Enthalpy (kJ/mol) | -40 | -35 |

| Key Transition State Geometry | Trigonal bipyramidal | Planar carbocation |

This data is illustrative and not based on actual calculations for the target molecule.

Computational methods are extensively used to study the conformational landscape of substituted cyclohexanes. utexas.edu For Diethyl 4-aminocyclohexane-1,1-dicarboxylate, molecular mechanics and quantum mechanics calculations can be used to determine the relative energies of different chair, boat, and twist-boat conformations.

These calculations would likely confirm that the chair conformation with the 4-amino group in the equatorial position is the global minimum on the potential energy surface. The energy difference between the equatorial and axial conformers of the amino group could be precisely quantified, allowing for the calculation of their equilibrium populations at a given temperature. Furthermore, the energy barriers for ring inversion could be calculated, providing insights into the dynamic conformational behavior of the molecule.

Computational models can be instrumental in predicting the stereoselectivity of reactions involving chiral or prochiral centers. In the case of Diethyl 4-aminocyclohexane-1,1-dicarboxylate, reactions at the ester groups or the amino group could proceed with stereoselectivity.

For example, if the cyclohexane ring were to undergo a reaction that creates a new stereocenter, computational modeling of the transition states leading to different stereoisomers could predict the major product. By analyzing the steric and electronic interactions in the transition state geometries, the factors that govern the stereochemical outcome can be understood. This predictive capability is invaluable in the design of stereoselective syntheses.

Applications and Advanced Utility of Diethyl 4 Aminocyclohexane 1,1 Dicarboxylate Derivatives

Role as a Key Building Block in Complex Chemical Synthesis

The structural features of diethyl 4-aminocyclohexane-1,1-dicarboxylate make it an ideal precursor for the synthesis of intricate molecular frameworks that are often challenging to construct through other methods. The cyclohexane (B81311) core provides a three-dimensional scaffold, while the amine and diester functionalities serve as reactive handles for building additional rings and complex structures.

Saturated bridged-bicyclic compounds are of significant interest in pharmaceutical design as they can act as bioisosteres for aromatic rings, improving properties like solubility and metabolic stability. nih.govnih.gov Derivatives of diethyl 4-aminocyclohexane-1,1-dicarboxylate can serve as foundational elements for constructing such frameworks. The inherent ring structure is a starting point for intramolecular reactions, such as cyclizations, that can lead to the formation of new rings fused or bridged onto the original cyclohexane scaffold.

For instance, through multi-step synthetic sequences, the functional groups on the cyclohexane ring can be manipulated to introduce reactive sites that facilitate intramolecular cycloadditions or bond formations, yielding complex structures like bicyclo[2.1.1]hexanes or bicyclo[1.1.1]pentanes. nih.gov These reactions often involve converting the amine and ester groups into other functionalities that can participate in ring-closing reactions, thereby building the bicyclic system upon the initial cyclohexane template.

Table 1: Examples of Bicyclic Frameworks Accessible from Cyclohexane Precursors

| Bicyclic Framework | Potential Application | Synthetic Strategy |

|---|---|---|

| Bicyclo[1.1.1]pentane (BCP) | para-Substituted benzene (B151609) bioisostere | Photochemical cycloaddition, Haloform reaction nih.gov |

| Bicyclo[2.1.1]hexane (BCH) | ortho- and meta-Benzene bioisostere | Photocatalytic [2 + 2] cycloaddition nih.gov |

This table illustrates representative bicyclic systems that can be conceptually derived from functionalized cyclic precursors, highlighting their importance in medicinal chemistry.

Spiro compounds, which contain two rings connected by a single common atom, possess unique three-dimensional structures that are increasingly sought after in drug discovery. rsc.org The 1,1-dicarboxylate moiety of the title compound is a classic structural motif for the synthesis of spirocycles. The quaternary carbon atom bonded to the two ester groups is an ideal spiro-center.

The synthesis of spiro compounds from this precursor can be achieved by reacting the diester with a bifunctional reagent. For example, reaction with a diol or a diamine can lead to the formation of a new heterocyclic ring spiro-fused to the cyclohexane ring at the C1 position. Furthermore, the amine group at the C4 position can be used to introduce other ring systems, potentially leading to the formation of complex spiro-polycyclic structures, such as spiro-decalin oxindoles. nih.gov The development of organocatalytic methods has significantly advanced the ability to construct these complex spirocycles with high stereoselectivity. rsc.orgnih.gov

The combination of an amino group and a carboxylic acid (or its ester derivative) on a carbocyclic scaffold makes diethyl 4-aminocyclohexane-1,1-dicarboxylate a direct precursor to non-proteinogenic amino acids. These cyclic amino acid derivatives are valuable in peptide chemistry for introducing conformational constraints into peptides, which can enhance their biological activity and stability.

Hydrolysis of one or both ester groups can yield the corresponding carboxylic acid(s), resulting in a substituted 4-aminocyclohexanecarboxylic acid derivative. google.com These molecules can be further modified at the amine or carboxylic acid termini to create a wide range of derivatives, including amino acid thioesters, which have shown promise as enzyme inhibitors. nih.gov The synthesis of such compounds often involves reacting the amino group with an acyl chloride followed by transformation of the ester group. nih.gov

Development of Chiral Synthons for Asymmetric Transformations

Asymmetric synthesis, the selective production of a single enantiomer of a chiral molecule, is critical in the pharmaceutical industry. Diethyl 4-aminocyclohexane-1,1-dicarboxylate and its derivatives can be transformed into valuable chiral synthons for use in these processes. A key strategy involves the use of enzymes, which can perform highly stereoselective reactions. nih.gov

For example, a related precursor, a prochiral or meso-diester, can undergo asymmetric hydrolysis catalyzed by an enzyme like pig liver esterase. nih.gov This reaction selectively hydrolyzes one of the two ester groups, creating a chiral half-ester with high enantiomeric purity. This chiral molecule can then be used as a building block for the synthesis of complex, enantiomerically pure target molecules, such as antibiotics. nih.gov

Alternatively, the corresponding ketone, diethyl 4-oxocyclohexane-1,1-dicarboxylate, can be subjected to biocatalytic asymmetric amination using engineered transaminase enzymes. nih.gov This process can directly install the amino group in a stereoselective manner, producing a chiral amine from an achiral ketone. nih.govresearchgate.net This method is a powerful tool for the efficient, environmentally friendly production of chiral amines for pharmaceutical manufacturing. nih.gov

Table 2: Strategies for Asymmetric Synthesis

| Method | Precursor Type | Enzyme Class | Product |

|---|---|---|---|

| Asymmetric Hydrolysis | Prochiral Diester | Esterase | Chiral Half-Ester nih.gov |

This interactive table summarizes enzymatic methods for generating chiral synthons from symmetric precursors related to the title compound.

Applications in Medicinal Chemistry Building Blocks

The derivatives of diethyl 4-aminocyclohexane-1,1-dicarboxylate are valuable building blocks in medicinal chemistry due to their ability to form rigid, three-dimensional structures that can effectively mimic or replace aromatic rings in drug molecules. nih.gov This "escape from flatland" is a key strategy in modern drug design to improve physicochemical properties.

The bicyclic and spirocyclic frameworks derived from this compound are present in numerous biologically active molecules. nih.govnih.gov For instance, spirocyclohexane oxindoles have shown potential as anticancer agents and receptor agonists. nih.gov Phenylcyclohexane (B48628) derivatives have also been incorporated into potent and selective agonists for melanocortin receptors, which are targets for various therapeutic applications. By providing a rigid scaffold, the cyclohexane ring helps to orient the necessary pharmacophores in a precise three-dimensional arrangement, leading to enhanced binding affinity and selectivity for their biological targets.

Utilization in Materials Science Precursors

The well-defined structure of diethyl 4-aminocyclohexane-1,1-dicarboxylate also makes it a candidate for applications in materials science. The rigid cyclohexane core can impart desirable thermal and mechanical properties to polymers. The amine and diester groups provide reactive sites for polymerization reactions.

For example, the amine group can react with carboxylic acids or acyl chlorides to form polyamides, while the diester can undergo transesterification to form polyesters. The bifunctional nature of the molecule allows it to act as a cross-linking agent, creating networked polymers with enhanced rigidity and thermal stability. Furthermore, derivatives of phenylcyclohexane have been investigated for their liquid crystal properties. The rigid core structure is a common feature in molecules that exhibit liquid crystalline phases, suggesting that appropriately modified derivatives of the title compound could be used in the development of new liquid crystal materials for display technologies and other applications.

Advancements in Polymer Science: The Untapped Potential of Diethyl 4-aminocyclohexane-1,1-dicarboxylate Derivatives

Despite extensive research into novel monomers for advanced polymer development, a thorough review of scientific literature and chemical databases reveals no specific studies on the use of Diethyl 4-aminocyclohexane-1,1-dicarboxylate as a monomer for polymer synthesis. While the broader class of alicyclic compounds is of significant interest in polymer chemistry for imparting unique properties such as thermal stability and transparency to polymers, this specific derivative appears to be an unexplored area of research.

The synthesis of polyamides and other polymers from various aminocyclohexane and dicarboxylate derivatives has been documented. These studies often focus on enhancing polymer properties by incorporating cyclic structures into the polymer backbone. However, detailed research findings, including polymerization conditions, polymer characterization, and performance data specifically related to polymers derived from Diethyl 4-aminocyclohexane-1,1-dicarboxylate, are not available in the current body of scientific literature.

Consequently, a data table summarizing the properties of polymers derived from this specific monomer cannot be generated. The absence of research in this area suggests a potential opportunity for future investigation into the synthesis and characterization of novel polymers from Diethyl 4-aminocyclohexane-1,1-dicarboxylate. Such research could explore how the unique combination of the amino and dicarboxylate functionalities on the cyclohexane ring influences the resulting polymer's thermal, mechanical, and optical properties.

Analytical and Spectroscopic Characterization Methodologies for Diethyl 4 Aminocyclohexane 1,1 Dicarboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Diethyl 4-aminocyclohexane-1,1-dicarboxylate. Both ¹H and ¹³C NMR provide detailed information about the molecular framework and the chemical environment of each atom.

In ¹H NMR spectroscopy, the chemical shifts (δ) of the protons are indicative of their local electronic environment. Protons attached to carbons adjacent to electronegative atoms, such as the oxygen of the ester groups and the nitrogen of the amine group, will be deshielded and appear at a lower field (higher δ value). openstax.org The protons of the ethyl groups of the dicarboxylate moiety typically exhibit a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, arising from spin-spin coupling. The protons on the cyclohexane (B81311) ring will present more complex splitting patterns due to their fixed spatial relationships in the chair conformation, which can be either axial or equatorial. The coupling constants (J) between adjacent protons are highly dependent on the dihedral angle between them, which is crucial for determining the relative stereochemistry (cis or trans) of the 4-amino group with respect to the dicarboxylate groups at the 1-position. For instance, a larger coupling constant is generally observed between two axial protons compared to an axial-equatorial or equatorial-equatorial interaction.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. oregonstate.edu The spectrum will show distinct signals for the carbonyl carbons of the ester groups (typically in the range of 165-190 ppm), the quaternary carbon at the 1-position, the carbons of the cyclohexane ring, and the carbons of the ethyl groups. oregonstate.edu The chemical shift of the carbon atom bearing the amino group (C4) is also a key indicator of the structure.

Advanced NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), can be employed to definitively assign all proton and carbon signals and to confirm the connectivity within the molecule. For stereochemical assignment, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximity between protons, helping to distinguish between cis and trans isomers by observing which protons are close to each other in the three-dimensional structure. The relative stereochemistry of aminocyclitols, a related class of compounds, has been successfully assigned using ¹H NMR spectroscopy. nih.gov

Table 1: Predicted ¹H NMR Chemical Shift Ranges for Diethyl 4-aminocyclohexane-1,1-dicarboxylate

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ (ethyl ester) | 0.7–1.3 | Triplet |

| -CH₂- (cyclohexane ring) | 1.2–1.8 | Multiplet |

| -CH₂- (ethyl ester) | 3.5–4.0 | Quartet |

| -CH-NH₂ (C4-H) | 2.5–3.5 | Multiplet |

| -NH₂ | Variable | Broad Singlet |

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for Diethyl 4-aminocyclohexane-1,1-dicarboxylate

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (ethyl ester) | 10–20 |

| -CH₂- (cyclohexane ring) | 20–40 |

| C1 (quaternary) | 40–60 |

| C4 (-CH-NH₂) | 45–60 |

| -CH₂- (ethyl ester) | 60–70 |

| C=O (ester) | 170–180 |

Infrared (IR) and Mass Spectrometry for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. arcjournals.org The IR spectrum of Diethyl 4-aminocyclohexane-1,1-dicarboxylate is expected to show characteristic absorption bands corresponding to the N-H bonds of the primary amine and the C=O and C-O bonds of the diethyl ester groups.

The N-H stretching vibrations of the primary amine typically appear as two medium-intensity bands in the region of 3200-3500 cm⁻¹. youtube.com The C-H stretching vibrations of the cyclohexane ring and the ethyl groups will be observed in the 2800-3000 cm⁻¹ region. wpmucdn.com A strong, sharp absorption band characteristic of the C=O stretching vibration of the ester groups is expected around 1730-1750 cm⁻¹. spectroscopyonline.com Additionally, the C-O stretching vibrations of the ester groups will produce strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹. spectroscopyonline.com

Table 3: Characteristic IR Absorption Bands for Diethyl 4-aminocyclohexane-1,1-dicarboxylate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (R-NH₂) | N-H Stretch | 3200–3500 | Medium (two bands) |

| Alkane (C-H) | C-H Stretch | 2800–3000 | Strong |

| Ester (R-COOR') | C=O Stretch | 1730–1750 | Strong |

| Ester (R-COOR') | C-O Stretch | 1000–1300 | Strong |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound, as well as to gain structural information through the analysis of fragmentation patterns. wisc.edu In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular ion peak for Diethyl 4-aminocyclohexane-1,1-dicarboxylate would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₁₂H₂₁NO₄, MW = 243.30 g/mol ).

Common fragmentation pathways would involve the loss of the ethyl and ethoxycarbonyl groups. The fragmentation of the cyclohexane ring can also provide structural information. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which allows for the unambiguous determination of its elemental formula.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for assessing the purity of Diethyl 4-aminocyclohexane-1,1-dicarboxylate and for separating its stereoisomers. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly employed for these purposes.

For purity assessment, a single, sharp peak in the chromatogram under various conditions is a strong indication of a pure compound. The area under the peak is proportional to the concentration of the compound, allowing for quantitative analysis.

The separation of the cis and trans isomers of Diethyl 4-aminocyclohexane-1,1-dicarboxylate can be achieved using chiral chromatography. Chiral stationary phases (CSPs) in either HPLC or GC can be used to resolve the enantiomers if the compound is chiral, or to separate diastereomers. Cyclodextrin-based and polysaccharide-based chiral stationary phases have proven effective for the separation of a wide range of chiral compounds, including those with amine and ester functionalities. nih.govup.pt Capillary electrophoresis (CE) is another powerful technique for chiral separations, often utilizing cyclodextrins as chiral selectors in the running buffer. google.comnih.gov

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and preferred conformation. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of Diethyl 4-aminocyclohexane-1,1-dicarboxylate, it is possible to determine the precise spatial arrangement of all atoms in the molecule.

This technique can unambiguously establish the cis or trans relationship between the amino group and the dicarboxylate groups. Furthermore, it provides detailed information about bond lengths, bond angles, and the conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat). The solid-state conformation revealed by X-ray crystallography provides valuable insight into the molecule's shape and potential intermolecular interactions, such as hydrogen bonding involving the amine and ester groups. The stereochemistries of various aminocyclitol derivatives have been successfully determined using X-ray diffraction analysis. nih.gov

Emerging Research Directions and Future Perspectives

Sustainable and Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. researchgate.netresearchgate.net Future research on Diethyl 4-aminocyclohexane-1,1-dicarboxylate is expected to prioritize the development of sustainable and eco-friendly synthetic protocols. Key areas of focus include:

Use of Greener Solvents: Shifting away from traditional volatile organic compounds towards safer, renewable, or recyclable solvents like water, supercritical fluids, or ionic liquids. dokumen.pub

Catalytic Hydrogenation: The synthesis of the amino group often involves the reduction of a nitro precursor. Employing highly efficient, reusable heterogeneous catalysts (e.g., supported palladium or platinum) can reduce waste and improve atom economy.

Flow Chemistry: Continuous flow reactors offer enhanced safety, better heat and mass transfer, and easier scalability compared to traditional batch processes. Implementing a flow-based synthesis for this compound could lead to higher yields, reduced reaction times, and minimized waste streams.

Biocatalysis: The use of enzymes for key transformation steps, such as the stereoselective reduction of a ketone precursor or the hydrolysis of one of the ester groups, represents a significant green alternative to traditional chemical methods.

| Green Chemistry Approach | Potential Advantage for Synthesis | Relevant Principles |

| Use of Alternative Solvents | Reduced environmental pollution and health hazards. | Safer Solvents & Auxiliaries. whiterose.ac.uk |

| Heterogeneous Catalysis | Easy catalyst recovery and recycling, minimizing waste. dokumen.pub | Catalysis, Waste Prevention. |

| Continuous Flow Synthesis | Improved process safety, efficiency, and scalability. | Energy Efficiency, Accident Prevention. researchgate.net |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. | Catalysis, Use of Renewable Feedstocks. |

Expanding the Scope of Derivatization Reactions

The dual functionality of Diethyl 4-aminocyclohexane-1,1-dicarboxylate makes it an ideal scaffold for creating a wide array of derivatives. Future research will likely focus on expanding the known chemical space accessible from this starting material. Derivatization reactions modify an analyte's functionality to enable chromatographic separations or to create new molecules with distinct properties. researchgate.net

Key derivatization strategies include:

N-Functionalization: The primary amine is a versatile handle for reactions such as acylation, alkylation, sulfonylation, and reductive amination to introduce a vast range of substituents.

Ester Modification: The diethyl ester groups can be hydrolyzed to the corresponding dicarboxylic acid, which can then be converted to amides, acid chlorides, or other esters. Selective mono-hydrolysis could also yield valuable mono-acid derivatives.

Ring Functionalization: While more challenging, direct C-H activation on the cyclohexane (B81311) ring using modern catalytic methods could introduce new functional groups, further increasing molecular complexity.

High-Throughput Synthesis and Screening Applications

High-throughput screening (HTS) is a powerful technique used to test hundreds of thousands of chemical compounds in a short period to identify active candidates for drug discovery and materials science. nih.gov The rigid cyclohexane scaffold of Diethyl 4-aminocyclohexane-1,1-dicarboxylate makes it an attractive core for building compound libraries for HTS.

Future applications in this area will involve:

Parallel Synthesis: Utilizing automated robotic systems to perform derivatization reactions in multi-well plates (e.g., 96- or 384-well formats), allowing for the rapid generation of large libraries of related compounds. yu.edu

Diversity-Oriented Synthesis: Employing a range of different reaction partners in N-functionalization and ester modification reactions to maximize the structural diversity of the resulting compound library.

Assay Development: Screening these libraries against biological targets (enzymes, receptors) or for specific material properties (e.g., polymerization catalysts, optical properties). HTS platforms can utilize various detection methods, including fluorescence, luminescence, and absorbance, to identify "hits." cuanschutz.eduenamine.net

Integration with Artificial Intelligence and Machine Learning in Reaction Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling predictive modeling and automated planning. nih.govresearchgate.netmdpi.com The application of these computational tools to Diethyl 4-aminocyclohexane-1,1-dicarboxylate can accelerate research and development significantly.

Potential integration points include:

Retrosynthetic Analysis: AI-powered software can propose novel and efficient synthetic routes to the target molecule and its derivatives, potentially identifying more cost-effective or sustainable pathways than those designed by human chemists. mdpi.comnih.gov

Reaction Outcome Prediction: ML models, trained on vast datasets of chemical reactions, can predict the most likely products, yields, and optimal conditions for derivatization reactions, saving time and resources by avoiding unsuccessful experiments. researchgate.net

Automated Synthesis: AI can be coupled with robotic platforms to create fully autonomous systems for synthesis, where the AI designs the reaction, and the robot executes it, leading to rapid optimization and discovery cycles. nih.gov

| AI/ML Application | Description | Potential Impact |

| Computer-Aided Synthesis Planning (CASP) | Algorithms suggest synthetic routes by breaking down the target molecule. nih.govmdpi.com | Discovery of more efficient and sustainable production methods. |

| Reaction Condition Recommendation | ML models predict optimal solvents, catalysts, and temperatures. | Increased reaction yields and reduced optimization time. |

| De Novo Molecular Design | AI generates novel molecular structures based on the core scaffold for desired properties. | Accelerated discovery of new drug candidates or materials. |

Exploration of Novel Catalytic Systems

The development of new catalysts is crucial for unlocking novel reactivity and improving the efficiency of chemical transformations. Research into Diethyl 4-aminocyclohexane-1,1-dicarboxylate and its derivatives will benefit from advances in catalysis.

Future directions include:

Organocatalysis: The use of small organic molecules as catalysts can provide alternatives to metal-based systems, often with high stereoselectivity and lower toxicity. This could be applied to the asymmetric synthesis of chiral derivatives.

Photoredox Catalysis: Visible-light-mediated catalysis enables unique chemical transformations under mild conditions, which could be used for novel C-H functionalization or cross-coupling reactions on derivatives of the core molecule.

Supported Catalysts: Immobilizing homogeneous catalysts on solid supports (e.g., polymers, silica) combines the high reactivity of the catalyst with the ease of separation and recycling characteristic of heterogeneous systems. dokumen.pub This approach aligns with green chemistry principles by minimizing catalyst waste.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Diethyl 4-aminocyclohexane-1,1-dicarboxylate, and what factors influence yield and purity?

- Methodological Answer : The compound can be synthesized via a two-step approach: (1) Cyclohexane ring formation using diethyl malonate and a cyclohexane precursor (e.g., dibromoalkane derivatives under basic conditions) , and (2) introduction of the 4-amino group via nitration followed by catalytic hydrogenation or direct substitution with an aminating agent. Yield optimization requires careful control of reaction temperature (e.g., 110°C for cyclopropane analogs ) and stoichiometry. Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Q. How is Diethyl 4-aminocyclohexane-1,1-dicarboxylate characterized using spectroscopic and chromatographic methods?

- Methodological Answer :

- 1H NMR : Peaks at δ ~4.10 (q, ester -OCH2CH3), δ ~1.16 (t, ester -CH3), and δ ~2.5–3.5 (m, cyclohexane protons). The amino proton may appear as a broad singlet at δ ~1.5–2.0 (dependent on solvent) .

- 13C NMR : Signals at ~170–175 ppm (ester carbonyl), ~60–65 ppm (ester -OCH2), and ~25–35 ppm (cyclohexane carbons) .

- HRMS : Molecular ion [M+Na]+ calculated for C12H19NO4Na: 264.1211; deviations >2 ppm indicate impurities .

- HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase) to assess purity >98% .

Advanced Research Questions

Q. What role does the amino group play in modulating the compound’s reactivity in transition-metal-catalyzed reactions?

- Methodological Answer : The 4-amino group can act as a weak σ-donor ligand in Ru or Pd complexes, facilitating catalytic cycles in olefin metathesis or cross-coupling reactions. For example, Ru-4g catalysts (similar to those used in cyclopropane dicarboxylate systems ) can be tested for enantioselective transformations. Ligand-metal interactions are probed via X-ray crystallography or DFT calculations to optimize catalytic activity .

Q. How can computational chemistry predict the stability and regioselectivity of derivatives of Diethyl 4-aminocyclohexane-1,1-dicarboxylate?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model transition states for reactions like ester hydrolysis or nucleophilic substitution at the 4-amino position. Solvent effects (e.g., PCM for ethanol) and steric/electronic parameters are analyzed to predict regioselectivity in derivatization (e.g., acylations or alkylations) .

Q. What challenges arise in enantioselective synthesis, and what chiral catalysts or auxiliaries are effective?

- Methodological Answer : Enantiocontrol is hindered by the cyclohexane ring’s conformational flexibility. Chiral Ru catalysts (e.g., N-heterocyclic carbene complexes ) or chiral amines (e.g., cinchona alkaloids) can induce asymmetry during esterification or amination. Asymmetric hydrogenation of pre-ketone intermediates using (R)-BINAP/RuCl2 catalysts achieves >90% ee, verified via chiral HPLC .

Key Considerations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.